molecular formula C22H27N3O B5490922 N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE

N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE

Cat. No.: B5490922
M. Wt: 349.5 g/mol
InChI Key: FRVYTYRUFUFCRO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound with a unique structure that combines a piperazine ring with phenyl and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with 3-phenyl-2-propenal under specific conditions to form an intermediate, which is then reacted with piperazine and a carboxylating agent to yield the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHYLPHENYL)-2-(HYDROXYIMINO)ACETAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2-IODOACETAMIDE
  • (2E)-3-(2,5-DIMETHYLPHENYL)-2-PROPENOIC ACID

Uniqueness

N-(2,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVYTYRUFUFCRO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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